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Abstract

O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate, commonly known as VR, is a
highly toxic organophosphorus compound. It is a structural isomer of the V-series nerve agent
VX. This document provides a comprehensive technical overview of VR, including its chemical
structure, physicochemical properties, synthesis, mechanism of action, toxicology, and
analytical methods for its detection. Detailed experimental protocols for its synthesis,
toxicological evaluation, and enzyme inhibition assays are also presented.

Chemical Structure and Identification

O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate is a chiral organophosphate with
the following chemical structure:

Chemical Formula: C11H26NO2PS[1][2]
Molecular Weight: 267.37 g/mol [1][2]
CAS Registry Number: 159939-87-4[1][2]

IUPAC Name: S-[2-(Diethylamino)ethyl] O-(2-methylpropyl) methylphosphonothioate
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Physicochemical Properties

The physicochemical properties of VR are crucial for understanding its environmental fate,
transport, and toxicological profile. A summary of available data is presented in Table 1.

Property Value Reference

Molecular Formula C11H26NO2PS [1][2]

Molecular Weight 267.37 g/mol [11[2]

Appearance Oily, amber-colored liquid

Odor Odorless

Half-life in water (pH 7) 12.4 days [3114]
Synthesis

The synthesis of S-(2-dialkylaminoethyl) O-alkyl alkylphosphonothiolates, the class of
compounds to which VR belongs, can be achieved through a multi-step process. A general
methodology is outlined below, based on established patent literature.

Experimental Protocol: General Synthesis of S-(2-
dialkylaminoethyl) O-alkyl alkylphosphonothiolates

This procedure describes a general method for the preparation of S-(2-dialkylaminoethyl) O-
alkyl alkylphosphonothiolates.

Step 1: Synthesis of Dialkyl Alkylphosphonite An alkyldihalophosphine (e.g.,
methyldichlorophosphine) is reacted with an alcohol (e.g., isobutanol) in the presence of a
tertiary amine base to yield the corresponding dialkyl alkylphosphonite.

Step 2: Synthesis of Alkyl 2-dialkylaminoethyl Alkylphosphonite The dialkyl alkylphosphonite is
then reacted with a 2-dialkylaminoethanol (e.g., 2-diethylaminoethanol) to produce the alkyl 2-
dialkylaminoethyl alkylphosphonite.

Step 3: Thionation and Isomerization The phosphonite from Step 2 is reacted with sulfur. This
is followed by heating to induce isomerization, yielding the final S-(2-dialkylaminoethyl) O-alkyl
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alkylphosphonothiolate product. The reaction temperature and time are critical parameters to
control for optimal yield and purity.

Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of toxicity for VR, like other organophosphorus nerve agents, is the

irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the
hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic
and nicotinic receptors. This cholinergic crisis manifests as a range of symptoms, including
glandular hypersecretion, bronchoconstriction, muscle fasciculations, paralysis, seizures, and
ultimately, death due to respiratory failure.

The interaction of VR with AChE involves the phosphorylation of a serine residue in the active
site of the enzyme, forming a stable covalent bond. This renders the enzyme non-functional.

Signaling Pathway of Acetylcholinesterase and its
Inhibition
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Caption: Acetylcholinesterase inhibition by VR.
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Toxicology

VR is a substance of very high acute toxicity. The primary route of exposure is through
inhalation or dermal contact.

Acute Toxicity Data

Parameter Species Route Value Reference
LDso Guinea pig Subcutaneous 11.3 pg/kg [5]
2 X LDso Guinea pig Subcutaneous 22.6 pg/kg [6]

Experimental Protocol: Determination of LDso (Up-and-
Down Procedure)

This protocol outlines a method for determining the median lethal dose (LDso) of a substance in
rodents, adapted from standard toxicological procedures.

1. Animals:

e Healthy, young adult animals of a single sex (e.g., male guinea pigs) are used.

e Animals are acclimated to laboratory conditions for at least 5 days prior to dosing.
2. Dose Preparation:

e The test substance is dissolved or suspended in a suitable vehicle (e.g., saline).

o Aseries of dose levels with a constant logarithmic interval is prepared.

3. Dosing Procedure:

e Asingle animal is dosed with a starting dose level estimated to be near the LDso.
e The animal is observed for a defined period (e.g., 24 or 48 hours) for mortality.

e If the animal survives, the next animal is dosed at a higher level.
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If the animal dies, the next animal is dosed at a lower level.

This process is continued until a specified number of reversals in outcome (survival to death
or death to survival) have occurred.

N

. Data Analysis:

The LDso is calculated using the maximum likelihood method.

Acetylcholinesterase Inhibition Assay

The potency of VR as an AChE inhibitor can be quantified using an in vitro assay. The
bimolecular rate constant for the inhibition of AChE by VR has been reported to be 1.4 x 108
M~1 min~1,[5]

Experimental Protocol: In Vitro Acetylcholinesterase
Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the rate of AChE inhibition.
1. Reagents:

o Acetylcholinesterase (AChE) solution

o Acetylthiocholine (ATC) substrate

o 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

e Phosphate buffer (pH 7.4)

e Test inhibitor solution (VR)

2. Procedure:

e In a 96-well plate, AChE is pre-incubated with various concentrations of the inhibitor (VR) for
a specific time.

e The enzymatic reaction is initiated by the addition of ATC and DTNB.
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e The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a
yellow-colored product (5-thio-2-nitrobenzoate).

e The rate of color formation is measured spectrophotometrically at 412 nm.

e The percentage of inhibition is calculated by comparing the rate of reaction in the presence
of the inhibitor to the rate in its absence.

e The ICso (concentration of inhibitor that causes 50% inhibition) can be determined from a
dose-response curve.

Metabolism and Degradation

The metabolism of V-series nerve agents primarily occurs through hydrolysis by enzymes such
as paraoxonases. The primary hydrolysis of VR likely involves the cleavage of the P-S or P-O
bond.

Hydrolysis

VR is more resistant to hydrolysis than VX. In unbuffered water at pH 7, the half-life of VR is
12.4 days, whereas the half-life of VX is 4.78 days.[3][4] This suggests that VR is more
persistent in the environment. The hydrolysis of VR is expected to follow second-order kinetics.

[3114]

Analytical Methods

Several analytical techniques can be employed for the detection and quantification of VR and
its degradation products.
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Technique

Description

Gas Chromatography-Mass Spectrometry (GC-
MS)

A powerful technique for the separation and
identification of volatile and semi-volatile
compounds. Derivatization may be required for

the analysis of hydrolysis products.

Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

A highly sensitive and selective method suitable
for the analysis of non-volatile and thermally
labile compounds, including VR and its
metabolites in biological and environmental

samples.

Experimental Workflow: Detection of VR by LC-MS/MS
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Caption: LC-MS/MS workflow for VR analysis.

Conclusion
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O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate (VR) is a highly toxic
organophosphorus compound that poses a significant chemical threat. Its high toxicity stems
from the irreversible inhibition of acetylcholinesterase. This guide has provided a detailed
overview of its chemical and toxicological properties, along with experimental protocols relevant
to its study. A thorough understanding of these aspects is critical for the development of
effective countermeasures, including detection technologies and medical treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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